(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate
Description
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl (E)-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3/b10-9+ |
InChI Key |
GJZGULRRGDXSLQ-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and 5-(benzyloxy)pyridine-3-carbaldehyde.
Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 5-(benzyloxy)pyridine-3-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. This reaction is typically carried out in the presence of a base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired (E)-isomer.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ester moiety undergoes oxidation under controlled conditions. For example:
-
Oxidation with KMnO₄ : The acrylate double bond is cleaved to yield 3-(5-(benzyloxy)pyridin-3-yl)propanoic acid. This reaction typically proceeds in acidic or neutral aqueous conditions at elevated temperatures.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative | ~70–80% |
Nucleophilic Substitution at the Ester Group
The tert-butyl ester group is susceptible to nucleophilic displacement:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in THF at reflux replaces the tert-butoxy group with an amide, forming 3-(5-(benzyloxy)pyridin-3-yl)acrylamide derivatives.
-
Alcoholysis : Treatment with alcohols (e.g., methanol) under acidic conditions produces methyl acrylate analogs.
Hydrogenolysis of the Benzyloxy Group
The benzyl ether can be selectively cleaved via catalytic hydrogenation:
-
Conditions : H₂ (1 atm), Pd/C (10% w/w), in ethanol at 25°C.
-
Product : 3-(5-hydroxypyridin-3-yl)acrylate, a precursor for further functionalization .
Cross-Coupling Reactions
The pyridine ring and acrylate moiety participate in transition-metal-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Substrate : Bromopyridine derivatives (if halogenated).
-
Example : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl acrylates .
Heck Coupling
-
Substrate : Vinyl triflate intermediates derived from the acrylate.
-
Example : Coupling with styrene derivatives forms extended conjugated systems .
| Reaction Type | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | DMF, 80°C | Biaryl synthesis |
| Heck | Pd(OAc)₂ | DMF, 100°C | Alkenylation |
Conjugate Addition Reactions
The α,β-unsaturated ester undergoes Michael addition:
-
Nucleophiles : Allylsilanes or stannanes (e.g., allyltributyltin) add to the β-position in the presence of Lewis acids like Tf₂O .
-
Product : Substituted piperidine or spiropiperidine derivatives, useful in alkaloid synthesis .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:
-
Nitration : Occurs at the meta position relative to the benzyloxy group, though yields are moderate due to competing side reactions.
-
Sulfonation : Requires fuming H₂SO₄ and elevated temperatures.
Cyclization Reactions
Under acidic or basic conditions, intramolecular cyclization can occur:
Scientific Research Applications
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The interaction with molecular targets can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-yl)acrylate with Analogs
Key Observations :
- Electronic Effects: The benzyloxy group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like Boc-amino or fluorine in analogs. This difference influences reactivity in cross-coupling reactions or interactions with biological targets.
- Heterocycle Variations : Replacing pyridine with thiophene (as in ) alters conjugation and solubility, with thiophene’s lower polarity increasing lipophilicity.
Key Insights :
- The target compound’s synthesis may involve Heck coupling or aldol condensation to form the acrylate moiety, followed by benzyloxy group introduction via nucleophilic aromatic substitution .
- Protection Strategies: Benzyloxy groups (target) are stable under acidic conditions but cleavable via hydrogenolysis, whereas silyl ethers () require fluoride-based deprotection .
Physicochemical Properties
Solubility :
Biological Activity
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate, a compound with the molecular formula C19H21NO3, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | tert-butyl 3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
| CAS Number | 1311254-83-7 |
| Boiling Point | 450.8 ± 35.0 °C (predicted) |
| Density | 1.120 ± 0.06 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol, often in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity, including continuous flow processes for industrial applications .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. Its unique combination of benzyloxy and pyridine groups enhances its reactivity and selectivity in biological systems .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to those of known antibiotics .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which may position it as a candidate for treating inflammatory diseases .
- Enzyme Inhibition : Studies have shown that derivatives of pyridine compounds can inhibit various enzymes, including cyclooxygenases and lipoxygenases, which are implicated in inflammation and cancer progression .
Case Studies
- Antimicrobial Studies : A study evaluated the efficacy of this compound against common bacterial strains. Results indicated significant inhibition at low micromolar concentrations, suggesting potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Q & A
Q. How can synthetic routes for (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate be optimized to improve yield and purity?
- Methodological Answer : A multi-step approach is typically employed, starting with functionalization of the pyridine ring. Key steps include:
-
Benzyloxy group introduction : Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group on pyridine .
-
Acrylate formation : Perform an aldol condensation between tert-butyl acrylate and the substituted pyridine under catalytic conditions (e.g., Pd(OAc)₂ or TiCl₄) to ensure (E)-selectivity .
-
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (tert-butyl methyl ether) enhances purity. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products.
- Data Table : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Benzyl Protection | BnBr, K₂CO₃, DMF, 60°C, 12h | 70–85% | ≥95% |
| Aldol Condensation | Pd(OAc)₂, NEt₃, THF, 80°C, 24h | 50–65% | 90–95% |
| Final Purification | Hexane/EtOAc (3:1) | – | ≥98% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H signals at δ 8.2–8.5 ppm) and acrylate geometry ((E)-configuration: J = 16 Hz for trans-vinylic protons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calc. for C₁₉H₂₃NO₃: 320.1622) .
- IR Spectroscopy : Key peaks include C=O (acrylate, ~1700 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical control during acrylate formation be achieved?
- Methodological Answer : (E)-Selectivity is influenced by steric and electronic factors:
- Catalytic systems : Use bulky ligands (e.g., PPh₃ with Pd) to favor trans-addition .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states for (E)-isomer formation .
- Temperature control : Lower temperatures (0–25°C) reduce thermal Z→E isomerization .
Q. What computational strategies predict the reactivity of the benzyloxy group in further functionalization?
- Methodological Answer :
-
DFT Calculations : Model the electron density of the pyridine ring to identify nucleophilic/electrophilic sites (e.g., benzyloxy O-atom as a site for deprotection) .
-
Molecular Dynamics (MD) : Simulate solvation effects on benzyloxy cleavage (e.g., H₂O/EtOH mixtures) to optimize hydrolysis conditions .
- Data Table : Computed Reactivity Parameters
| Parameter | Value (DFT) | Experimental Correlation |
|---|---|---|
| Benzyloxy BDE (O–CH₂Ph) | 65–70 kcal/mol | TGA decomposition ~200°C |
| HOMO Energy (pyridine) | -6.8 eV | Electrophilic at C5 |
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .
- Control experiments : Test for nonspecific binding via competitive inhibition assays (e.g., ATP-competitive inhibitors) .
- Data normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinases) .
Methodological Considerations
Q. What in vitro models are suitable for studying this compound’s bioactivity?
- Methodological Answer :
- Cell-free systems : Fluorescence-based kinase assays (e.g., ADP-Glo™) for target validation .
- Cell cultures : Use HEK293 or HeLa cells with luciferase reporters to quantify cytotoxicity or pathway modulation .
- Limitations : Avoid in vivo claims; focus on mechanistic hypotheses (e.g., "potential kinase inhibition") .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
